双(4-溴苯基)苯基氧化膦

描述

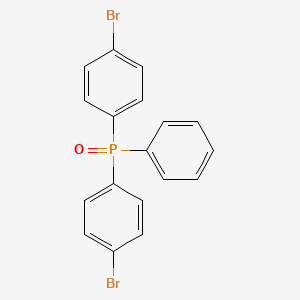

Bis(4-bromophenyl)phenylphosphine oxide is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as polymer synthesis, flame retardancy, and as a precursor for other chemical reactions. The compound is characterized by the presence of a phosphine oxide group attached to a phenyl ring, which is further substituted with bromine atoms at the para position on two phenyl rings .

Synthesis Analysis

The synthesis of bis(4-bromophenyl)phenylphosphine oxide has been improved to be more convenient and economical, achieving high yields. This synthesis is crucial as it serves as a starting point for preparing water-soluble phosphine precursors . Other related compounds, such as bis(p-carboxyphenyl) phenyl phosphine oxide, have been synthesized using Friedel-Crafts and oxidation reactions, indicating the versatility of the phosphine oxide group in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bis(4-bromophenyl)phenylphosphine oxide and related compounds has been studied using various techniques. For instance, the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide has been determined, providing insights into the interatomic distances and angles, and illustrating the influence of steric congestion on the molecular structure . Additionally, the structures of related compounds with haloalkylstannyl groups have been elucidated, showing intramolecular and intermolecular interactions that affect the overall molecular conformation .

Chemical Reactions Analysis

Bis(4-bromophenyl)phenylphosphine oxide is a versatile reactant in the synthesis of polymers and other materials. For example, it has been used to prepare fluorinated polyimides with high glass transition temperatures and excellent thermal stability . It has also been involved in the preparation of poly(phosphine oxide ether ketone)s, which exhibit high thermal stability and desirable physical properties . Furthermore, the compound has been used in the synthesis of polymer electrolyte membranes for fuel cells, where its sulfonated derivatives contribute to improved ion conductivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-bromophenyl)phenylphosphine oxide and its derivatives are of significant interest due to their potential applications. The fluorinated polyimides derived from related phosphine oxides show good solubility in organic solvents and high thermal stability . The polyether ketones derived from similar compounds exhibit glass transitions around 200°C and are thermally stable beyond 500°C in air . These properties make them suitable for high-performance materials in demanding environments.

科学研究应用

新型合成和前体应用

Z. Tian (2003 年) 开发了一种更方便、更经济的方法,以高产率合成双(4-溴苯基)苯基氧化膦。该化合物已成功用于制备三种水溶性膦前体,强调了其作为合成化学中有价值的中间体的作用 (Tian,2003 年)。

增强材料性能

Seong-Woo Choi 等人 (2006 年) 的研究表明,双(4-溴苯基)苯基氧化膦衍生物,特别是含磷双酚化合物,在合成苯并恶嗪单体和聚合物时,显着提高了炭收率和热降解温度。这证明了其增强材料性能的潜力,尤其是在高温应用中 (Choi 等人,2006 年)。

聚合物合成和应用

Betül Türel 等人 (2013 年) 研究了使用双[(4 -β-(2-溴丙酸酯)乙氧基)苯基]苯基氧化膦作为引发剂,对苯乙烯和甲基丙烯酸甲酯进行原子转移自由基聚合。所得聚合物含有氧化膦键,表现出低玻璃化转变温度 (Tg)、高炭收率和改善的氧诱导时间值等特殊性能。这突出了其在制造具有特定热和物理性能的聚合物中的效用 (Türel 等人,2013 年)。

空间材料开发

Jianyong Jin 等人 (2003 年) 探索了含苯基氧化膦的全氟环丁基聚合物在空间应用中的潜力。这些聚合物表现出的高玻璃化转变温度和优异的热稳定性表明它们适用于太空的恶劣环境 (Jin 等人,2003 年)。

阻燃性和聚合物性能

一些研究探索了双(4-羧基苯基)苯基氧化膦及其衍生物在聚合物中的阻燃性能。这些化合物已被证明可以显着提高各种聚合物基质中的阻燃性、热稳定性和材料性能 (Peng,2006 年)。

光学和电学应用

双(4-溴苯基)苯基膦和氧化膦衍生物的合成及其在光学应用中用于制造发光材料的应用已被记录在案。这些化合物有助于开发具有独特光学性能的材料,适用于薄膜应用,并有可能用于电子设备 (Ohshita 等人,2011 年)。

属性

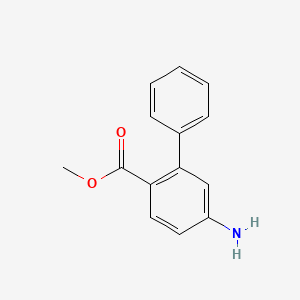

IUPAC Name |

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGNHDJCYWEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromophenyl)phenylphosphine oxide | |

CAS RN |

93869-52-4 | |

| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)